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  • Product: 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
  • CAS: 946727-99-7

Core Science & Biosynthesis

Foundational

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline molecular structure

Title: Structural Dynamics and Synthetic Utility of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline: A Technical Monograph Executive Summary This technical guide analyzes 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline , a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics and Synthetic Utility of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline: A Technical Monograph

Executive Summary This technical guide analyzes 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline , a specialized diaryl ether intermediate critical to high-value medicinal chemistry and agrochemical discovery.[1] Distinct from its more common para-chloro isomer (CAS 349-20-2), this ortho-chloro variant offers unique steric parameters and metabolic stability profiles essential for Structure-Activity Relationship (SAR) optimization in kinase inhibitors and benzoylurea insecticides.[1] This document details its physicochemical properties, chemoselective synthesis, and downstream utility as a lipophilic building block.

Structural Analysis & Physicochemical Profile

The molecule features an aniline core substituted at the para-position (relative to the amine) with a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group and at the ortho-position with a 2-chlorophenoxy moiety.

Key Structural Features:

  • Electronic Push-Pull: The electron-donating amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) opposes the strongly electron-withdrawing 
    
    
    
    group (
    
    
    ), creating a polarized system ideal for nucleophilic attacks in subsequent derivatizations.
  • The "Butterfly" Conformation: The ether linkage (

    
    ) introduces a bond angle of ~120°, allowing the two aromatic rings to adopt a non-planar, twist conformation. The ortho-chlorine on the phenoxy ring adds significant steric bulk, restricting rotation more severely than the para-isomer, potentially locking the molecule into bioactive conformations favored by hydrophobic protein pockets (e.g., ATP-binding sites in kinases).
    

Table 1: Physicochemical Properties (Predicted/Experimental)

PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 287.67 g/mol Fragment-based drug design compliant
LogP (Octanol/Water) 4.2 – 4.8 (Predicted)High lipophilicity; excellent membrane permeability
H-Bond Donors 2 (

)
Key interaction point for hinge binding in kinases
H-Bond Acceptors 4 (N, O, F)Fluorine acts as a weak acceptor; Ether O is sterically shielded
pKa (Aniline) ~2.5 – 3.0Reduced basicity due to

withdrawing effect

Synthetic Architecture

The synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline requires a high-fidelity protocol to establish the ether linkage without dehalogenating the sensitive aryl chloride.[1]

Phase 1: Nucleophilic Aromatic Substitution ( )

The formation of the diaryl ether bridge is achieved via the coupling of 2-chloro-5-(trifluoromethyl)nitrobenzene with 2-chlorophenol .[1]

  • Mechanism: The nitro group at the ortho position (relative to the leaving group) activates the ring for nucleophilic attack. The

    
     group at the para position further stabilizes the Meisenheimer complex intermediate.
    
  • Protocol:

    • Charge a reactor with DMF (polar aprotic solvent to solvate the phenoxide).

    • Add 2-chlorophenol (1.05 eq) and Potassium Carbonate (

      
      , 1.2 eq). Stir at ambient temperature for 30 min to generate the phenoxide anion.
      
    • Slowly add 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq).[1]

    • Heat to 80–100°C. Monitor via HPLC for consumption of the nitrobenzene.

    • Critical Control: Moisture must be excluded to prevent hydrolysis of the nitrobenzene to the phenol byproduct.

Phase 2: Chemoselective Nitro Reduction

Standard catalytic hydrogenation (


, Pd/C) poses a severe risk of hydrodehalogenation , stripping the chlorine atom from the phenoxy ring. To preserve the ortho-chloro substituent, a chemoselective reduction is mandatory.
  • Recommended Method: Iron-Mediated Reduction (Bechamp conditions or modified).[1]

  • Protocol:

    • Suspend the nitro-ether intermediate in Ethanol/Water (4:1).

    • Add Iron Powder (Fe, 3-5 eq) and Ammonium Chloride (

      
      , 0.5 eq).
      
    • Reflux (70-80°C) with vigorous stirring. The reaction proceeds via single-electron transfer (SET).

    • Validation: This method selectively reduces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to 
      
      
      
      without touching the
      
      
      or
      
      
      bonds.
Visualization: Synthetic Workflow

Synthesis Start1 2-Chloro-5-(trifluoromethyl) nitrobenzene Reagent1 K2CO3 / DMF (SNAr Coupling) Start1->Reagent1 Start2 2-Chlorophenol Start2->Reagent1 Intermediate Intermediate: 2-(2-Chlorophenoxy)-5- (trifluoromethyl)nitrobenzene Reagent2 Fe / NH4Cl (Chemoselective Reduction) Intermediate->Reagent2 Reagent1->Intermediate  Ether Formation   Product Target: 2-(2-Chlorophenoxy)-5- (trifluoromethyl)aniline Reagent2->Product  Nitro Reduction  

Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.

Reactivity & Functionalization

The aniline nitrogen is the primary "handle" for derivatization. Due to the electron-withdrawing nature of the


 group, this amine is less nucleophilic than unsubstituted aniline, often requiring forcing conditions or activated electrophiles.
A. Urea Formation (Kinase/Agrochem Scaffold)

Reaction with isocyanates yields diaryl ureas, a motif famous for stabilizing the "DFG-out" inactive conformation of kinases (e.g., in Sorafenib).

  • Reaction: Aniline + Aryl Isocyanate

    
     Diaryl Urea.
    
  • Condition: DCM or THF, ambient temperature. No base usually required.

B. Sandmeyer Reaction (Halo-derivatives)

The amine can be converted to a diazonium salt (


) and subsequently displaced by halides (CuCl, CuBr) or nitriles (CuCN).
  • Utility: Allows replacement of the amine with functional groups for bioisosteric replacement.

C. Amide Coupling

Reaction with acid chlorides or carboxylic acids (with coupling agents like HATU).

  • Note: Due to low nucleophilicity, acid chlorides are preferred over carbodiimide couplings.

Visualization: Derivatization Tree

Reactivity Core 2-(2-Chlorophenoxy)-5- (trifluoromethyl)aniline Urea Benzoylureas (Agrochemicals/Kinase Inhibitors) Core->Urea + R-N=C=O Amide Amides (Peptidomimetics) Core->Amide + R-COCl / Base Diazo Aryl Halides/Nitriles (via Sandmeyer) Core->Diazo 1. NaNO2/HCl 2. Cu-X Hetero Benzimidazoles (Cyclization) Core->Hetero + Carboxylic Acids (High Temp)

Figure 2: Primary derivatization pathways for library generation.[1]

Applications in Drug Discovery[2]

Medicinal Chemistry (Kinase Inhibition)

The 2-(2-chlorophenoxy) moiety serves as a hydrophobic "cap." In Type II kinase inhibitors, the central urea linker forms hydrogen bonds with the kinase hinge region (Glu/Asp), while the diaryl ether extends into the allosteric hydrophobic pocket.

  • Advantage: The ortho-chloro substituent restricts the conformational entropy of the ether, potentially reducing the entropic penalty upon binding compared to the more flexible unsubstituted phenoxy analogs.

Agrochemicals (Insecticides)

This molecule is a precursor to Benzoylurea chitin synthesis inhibitors. The


 group confers metabolic stability against oxidative degradation in pests, while the chlorinated ether mimics essential insect hormones or disrupts polymerization enzymes.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Chemoselective Reduction of Nitroarenes

    • Fe/NH4Cl Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters (Context on selectivity vs Pd/C).
    • Validation:[1]

  • Diaryl Ether Scaffold in Drug Design

    • Kinase Inhibitors: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Illustrates the utility of the halo-phenoxy-aniline motif).
    • Source:

  • General Synthesis of Phenoxyanilines

    • Patent Literature: "Process for the preparation of 2-phenoxyaniline derivatives."[1] (General procedures for ether synthesis followed by reduction).

    • Source:

Sources

Exploratory

An In-depth Technical Guide to 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine and its Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine, a molecule of interest in synthetic and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this guide will also draw upon the extensive information available for its structural analog, the 4-chloro isomer, to provide a thorough understanding of this class of compounds.

Nomenclature and Chemical Identity

1.1. The Target Compound: 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine

  • Systematic Name: 2-(2-chlorophenoxy)-5-(trifluoromethyl)benzenamine

  • Common Synonyms: 2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline, 2-amino-1-(2-chlorophenoxy)-4-(trifluoromethyl)benzene

  • Molecular Formula: C₁₃H₉ClF₃NO

  • Molecular Weight: 287.67 g/mol

1.2. The Well-Characterized Isomer: 2-(4-chlorophenoxy)-5-trifluoromethylbenzenamine

  • Systematic Name: 2-(4-chlorophenoxy)-5-(trifluoromethyl)benzenamine

  • Common Synonyms: 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline, 2-Amino-4'-chloro-4-trifluoromethyl diphenyl ether[2][3]

  • CAS Number: 349-20-2[2][3]

  • Molecular Formula: C₁₃H₉ClF₃NO

  • Molecular Weight: 287.67 g/mol

The critical difference between these two molecules lies in the position of the chlorine atom on the phenoxy ring. This seemingly minor structural change can have significant implications for the compound's chemical reactivity, biological activity, and metabolic profile.

Physicochemical Properties and Data

Property2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine (Predicted)2-(4-chlorophenoxy)-5-trifluoromethylbenzenamine (Experimental/Predicted)
Boiling Point Likely similar to the 4-chloro isomer327.6°C at 760 mmHg
Flash Point Likely similar to the 4-chloro isomer151.9°C
Density Likely similar to the 4-chloro isomer1.384 g/cm³
pKa The position of the chloro group may slightly alter the basicity of the amine.2.83 ± 0.10 (Predicted)

Synthesis and Methodologies

While a specific, validated protocol for the synthesis of 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine is not published, a plausible synthetic route can be designed based on established methods for analogous diaryl ethers. The Ullmann condensation is a classical and reliable method for the formation of the diaryl ether bond.

3.1. Proposed Synthesis of 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine

A potential synthetic pathway involves the Ullmann condensation of 2-aminophenol with a suitable halogenated benzotrifluoride, followed by chlorination, or the condensation of a chlorinated aminophenol with a trifluoromethylated halobenzene. A more likely route, given commercially available starting materials, would be the coupling of 2-chloro-5-nitrophenol with 1-bromo-2-(trifluoromethyl)benzene, followed by reduction of the nitro group.

Experimental Protocol: A Generalized Ullmann Condensation Approach

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-(trifluoromethyl)phenol, 1-bromo-2-chlorobenzene, potassium carbonate (as a base), and a copper(I) catalyst (e.g., CuI or Cu₂O).

  • Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180°C) under a nitrogen atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ullmann_Condensation 2-Amino-4-(trifluoromethyl)phenol 2-Amino-4-(trifluoromethyl)phenol Reaction Ullmann Condensation 2-Amino-4-(trifluoromethyl)phenol->Reaction 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene->Reaction Catalyst_Base Cu(I) catalyst, K2CO3, Solvent (DMF) Catalyst_Base->Reaction Product 2-(2-chlorophenoxy)-5- trifluoromethylbenzenamine Reaction->Product

Caption: Proposed synthesis via Ullmann Condensation.

Applications in Research and Development

Given its structural motifs—a substituted aniline and a diaryl ether—2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine holds potential as a key intermediate in the synthesis of various biologically active molecules.

4.1. Agrochemicals

The 4-chloro isomer is a known precursor to potent fungicides.[4][5] Specifically, it is a building block for 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. It is plausible that the 2-chloro isomer could be used to synthesize analogous fungicides to investigate structure-activity relationships.

4.2. Pharmaceuticals

Substituted anilines and diaryl ethers are common scaffolds in medicinal chemistry. For instance, related benzophenone derivatives are used in the synthesis of benzodiazepines like Midazolam and Flurazepam.[6] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Applications Core 2-(2-chlorophenoxy)-5- trifluoromethylbenzenamine Agrochemicals Fungicide Analogs Core->Agrochemicals Precursor Pharmaceuticals Novel Drug Candidates Core->Pharmaceuticals Scaffold Materials Specialty Polymers Core->Materials Monomer

Caption: Potential applications of the core molecule.

Hazard and Safety Information

Specific safety data for 2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine is not available. The following information is based on data for structurally related compounds and should be treated as a guideline.[7][8][9]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation. May cause severe skin burns and eye damage.[7][9]

  • Sensitization: May cause an allergic skin reaction.[7]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[7][11]

5.1. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

    • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

2-(2-chlorophenoxy)-5-trifluoromethylbenzenamine represents an intriguing yet underexplored chemical entity. While direct experimental data is scarce, its structural similarity to well-characterized compounds, particularly the 4-chloro isomer, provides a solid foundation for predicting its properties and potential applications. For researchers in agrochemical and pharmaceutical development, this molecule and its derivatives offer opportunities for exploring new chemical space and investigating structure-activity relationships. As with any novel compound, all handling and synthesis should be conducted with appropriate safety precautions.

References

  • Material Safety Data Sheet for a related substance.
  • Fisher Scientific Company. (2025).
  • BASF. (2025).
  • TCI Chemicals. (2024).
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 2-(2,3-Dichlorophenoxy)-5-(trifluoromethyl)aniline.
  • J-GLOBAL. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)
  • ChemicalBook. (n.d.). 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2.
  • Sigma-Aldrich. (n.d.). 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.
  • Chem-Impex. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
  • Thoreauchem. (n.d.). 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline-None.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2017102905A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • Global Substance Registration System. (n.d.). 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE.
  • BenchChem. (n.d.). Desamino Chloro (S)-Fluoxetine|CAS 114446-51-4.
  • Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone 98% | 784-38-3.
  • PubChem. (n.d.). (Trifluoromethoxy)benzene.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ScienceDirect. (n.d.).
  • ChemicalBook. (2022).
  • CAS Common Chemistry. (n.d.). 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylbenzenamine.
  • PubChem. (n.d.). 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene.
  • Cayman Chemical. (n.d.). 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5).
  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-phenyl-1,3,5-triazine 95%.
  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services.

Sources

Foundational

Technical Guide: Physicochemical Characterization of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

A Framework for the Experimental Determination of Boiling Point and Density Abstract: 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is a novel aromatic compound with potential applications in pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Experimental Determination of Boiling Point and Density

Abstract: 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is a novel aromatic compound with potential applications in pharmaceutical and agrochemical research. As with many new chemical entities, publicly available, experimentally determined physicochemical data is scarce. This technical guide provides a comprehensive framework for researchers and drug development professionals to determine two fundamental properties of this compound: boiling point and density. In the absence of established values, this document details authoritative, step-by-step experimental protocols based on internationally recognized standards. It emphasizes the causality behind methodological choices, embeds self-validating systems within the protocols, and outlines critical safety precautions for handling this halogenated aromatic amine.

Introduction and Current Status

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline possesses structural motifs—a trifluoromethyl group, a chlorinated phenoxy ring, and an aniline core—that are prevalent in many biologically active molecules. The trifluoromethyl group can enhance metabolic stability and receptor binding, while the chlorophenoxy moiety can influence lipophilicity and molecular conformation. Accurate knowledge of its physical properties, such as boiling point and density, is a prerequisite for its synthesis, purification, formulation, and regulatory assessment.

A thorough search of the scientific literature and chemical databases reveals a gap in experimentally validated data for the boiling point and density of this specific isomer. While computational methods offer estimations, these predictions require empirical validation for use in a regulatory or developmental context. This guide, therefore, serves as a primary resource for laboratories tasked with the de novo characterization of this and similar novel compounds.

Physicochemical Properties Summary

The following table summarizes the known and to-be-determined properties of the target compound.

PropertyData
Chemical Structure

IUPAC Name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
Molecular Formula C₁₃H₉ClF₃NO
Molecular Weight 287.66 g/mol
Boiling Point Data not available. Experimental determination required.
Density Data not available. Experimental determination required.

Theoretical Estimation of Physicochemical Properties

Before embarking on experimental work, computational methods can provide valuable, albeit preliminary, estimates. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a molecule's structural features with its physical properties.[1][2] These models use molecular descriptors (e.g., topological indices, constitutional descriptors) to predict properties like boiling point through multiple linear regression or machine learning algorithms.[1][3] For halogenated aromatic compounds, such models can offer insights but must be used with caution, as intramolecular interactions can lead to deviations from predicted values.[4][5]

Experimental Determination of Boiling Point

Principle and Method Selection

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7][8] For novel compounds available in limited quantities, a micro-determination method is preferable to large-scale distillation. The Siwoloboff method, recognized under OECD Test Guideline 103, is an ideal choice.[6][8][9] This technique requires only a small sample volume and determines the boiling point by observing the temperature at which a rapid, continuous stream of bubbles from an inverted capillary ceases, and the liquid begins to enter the capillary.[10][11]

Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This protocol is adapted from established micro-scale laboratory techniques.[10][11][12]

Materials:

  • Sample of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline (~0.2 mL)

  • Thiele tube or other suitable heating bath (e.g., metal block heater)

  • High-temperature heating oil (e.g., mineral oil)

  • Calibrated thermometer (-10°C to 400°C)

  • Micro test tube (e.g., 6 x 50 mm)

  • Glass capillary tube (closed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Apparatus Assembly:

    • Attach the micro test tube to the thermometer using a rubber band. The bottom of the test tube should align with the center of the thermometer bulb.

    • Add a few drops of the sample liquid into the micro test tube to a depth of approximately 1.5-2.0 cm.[11]

    • Place the capillary tube, with its open end down, into the liquid in the micro test tube.

    • Suspend the entire assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the opening of the test tube.[11] The thermometer bulb should be positioned just below the upper opening of the Thiele tube's side arm.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or the heating block to achieve a steady temperature increase of 5-10°C per minute.[11]

    • Observe the capillary tube. Air will initially be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's lower end.[10][11]

    • Once this continuous stream is observed, turn off the heat and allow the apparatus to cool slowly.

  • Boiling Point Measurement:

    • As the apparatus cools, the bubbling will slow and eventually stop.

    • The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.[10] Record this temperature.

    • For accuracy, repeat the determination twice and report the average value.

Experimental Workflow Diagram

Boiling_Point_Workflow cluster_prep Preparation cluster_exec Execution cluster_measure Measurement P1 Assemble Apparatus: Thermometer + Micro Test Tube P2 Add Sample to Test Tube P1->P2 P3 Insert Inverted Capillary P2->P3 P4 Suspend in Thiele Tube P3->P4 E1 Heat Apparatus Gently (5-10°C / min) P4->E1 E2 Observe Bubbles from Capillary E1->E2 E3 Continuous Stream? E2->E3 E3->E1 No E4 Stop Heating E3->E4 Yes M1 Allow Apparatus to Cool E4->M1 M2 Observe Liquid Entering Capillary M1->M2 M3 Record Temperature (Boiling Point) M2->M3

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Principle and Method Selection

Density (ρ) is the mass of a substance per unit volume (ρ = m/V).[13] It is an essential parameter for converting between mass and volume and is required for many regulatory submissions.[14] The OECD Test Guideline 109 and ASTM standards D891 and D1475 describe several methods for density determination.[15][16][17][18] For high-precision measurement of a pure liquid, the pycnometer method is superior.[13] A pycnometer is a glass flask with a precisely known volume, allowing for the accurate determination of a liquid's density by weighing the flask empty, filled with a reference liquid (e.g., distilled water), and filled with the sample liquid.[19]

Protocol: Density Determination by Pycnometer

This protocol is based on standard pycnometric methods.[17][19]

Materials:

  • Sample of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline (~5-10 mL, depending on pycnometer size)

  • Gay-Lussac type pycnometer (e.g., 10 mL) with a capillary stopper

  • Analytical balance (readable to ±0.1 mg)

  • Constant temperature water bath (set to 20.0 ± 0.1 °C)

  • Distilled, deionized water

  • Acetone (for cleaning and drying)

  • Lint-free tissues

Procedure:

  • Pycnometer Volume Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry completely.

    • Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

    • Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in the constant temperature water bath at 20.0 °C for at least 30 minutes to allow for thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₁.

    • The mass of the water is m_water = m₁ - m₀.

    • Calculate the exact volume of the pycnometer (V_pyc) using the known density of water at 20.0 °C (ρ_water ≈ 0.99821 g/cm³): V_pyc = m_water / ρ_water.

  • Sample Density Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with the sample, 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, taking care to avoid air bubbles. Insert the stopper.

    • Equilibrate the sample-filled pycnometer in the water bath at 20.0 °C for 30 minutes.

    • Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₂.

    • The mass of the sample is m_sample = m₂ - m₀.

  • Calculation:

    • Calculate the density of the sample (ρ_sample) at 20.0 °C using the calibrated pycnometer volume: ρ_sample = m_sample / V_pyc.

    • Perform the measurement in triplicate and report the average density.

Experimental Workflow Diagram

Density_Workflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Calculation C1 Weigh Empty, Dry Pycnometer (m₀) C2 Fill with Distilled Water C1->C2 F1 Calculate Sample Mass: m_sample = m₂ - m₀ C1->F1 C3 Equilibrate at 20°C C2->C3 C4 Weigh Water-Filled Pycnometer (m₁) C3->C4 C5 Calculate Volume: V = (m₁ - m₀) / ρ_water C4->C5 S1 Fill Dry Pycnometer with Sample C5->S1 F2 Calculate Density: ρ_sample = m_sample / V C5->F2 S2 Equilibrate at 20°C S1->S2 S3 Weigh Sample-Filled Pycnometer (m₂) S2->S3 S3->F1 F1->F2

Caption: Workflow for density determination by pycnometry.

Safety and Handling Precautions

As 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is a novel compound, it must be treated as potentially hazardous. Safety protocols should be based on analogous structures, such as other halogenated anilines.[20][21][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[21][23] All handling of the compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[23][24]

  • Toxicology: Aromatic amines are often toxic and may be skin/eye irritants or sensitizers.[20][22] Trifluoromethylated compounds can also exhibit toxicity. Avoid all direct contact with skin and eyes.[21]

  • Spill & Waste: In case of a spill, evacuate the area and clean up using an inert absorbent material. Do not allow the material to enter drains or waterways.[23][24] Dispose of all waste (sample residues, contaminated materials) as hazardous chemical waste according to institutional and local regulations.[22]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[21][23]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[21][23]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[20][23]

Conclusion

The determination of fundamental physicochemical properties like boiling point and density is a cornerstone of chemical and pharmaceutical development. For a novel compound such as 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, where published data is non-existent, a rigorous and systematic experimental approach is mandatory. The internationally recognized protocols detailed in this guide for micro-boiling point and pycnometric density determination provide a validated pathway for researchers to generate the high-quality, reliable data necessary for advancing their research and development objectives. Strict adherence to the outlined safety protocols is paramount throughout all stages of handling and experimentation.

References

  • OECD. (1995). Test No. 103: Boiling Point. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • OECD. (1995). Test No. 109: Density of Liquids and Solids. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • OECD iLibrary. (n.d.). Test No. 103: Boiling Point. Retrieved February 14, 2026, from [Link]

  • OECD iLibrary. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved February 14, 2026, from [Link]

  • OECD iLibrary. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. [Link]

  • EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved February 14, 2026, from [Link]

  • YesWeLab. (2025, June 18). OECD Density Analysis 109: Everything You Need to Know. YesWeLab Blog. [Link]

  • Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. OECD Publishing. [Link]

  • Cooper, M., et al. (2015). Anaerobic microbial transformation of halogenated aromatics and fate prediction using electron density modeling. Environmental Science & Technology, 49(10), 6018-28. [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

  • Liu, G., et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Chemistry. [Link]

  • Ashrafi, A. R., et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. [Link]

  • IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons. [Link]

  • Cooper, M., et al. (2015). Anaerobic microbial transformation of halogenated aromatics and fate prediction using electron density modeling. Environmental Science & Technology. [Link]

  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • Wang, C., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling. [Link]

  • Katritzky, A. R., et al. (2001). Estimation of the Normal Boiling Point of Organic Compounds. Journal of Chemical Information and Computer Sciences. [Link]

  • LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • Chemistry Stack Exchange. (2021). Compare density of halogen substituted benzene rings. [Link]

  • Loba Chemie. (2019). Safety Data Sheet: 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE. [Link]

  • Petrolube. (n.d.). ASTM D891B: Specific Gravity Procedure B Pycnometer @ 20°C. [Link]

  • SPL, Inc. (2024). ASTM D1475 (Density by Pycnometer). [Link]

  • Haghighi, B., et al. (2011). Prediction of Density for Aromatic-Compounds from the Statistical-Thermodynamically Perturbation Theory Based Equation of State. Asian Journal of Chemistry. [Link]

  • Haghighi, B. (2011). Prediction of Density for Aromatic-Compounds from the Statistical-Thermodynamically Perturbation Theory Based Equation of State. ResearchGate. [Link]

  • Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

  • University of Utah. (2008). Pycnometer. Chemical Engineering Department. [Link]

  • Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. [Link]

Sources

Exploratory

Positional Isomerism in Diaryl Ethers: A Comparative Technical Guide

2-Chlorophenoxy vs. 4-Chlorophenoxy Trifluoromethyl Anilines Executive Summary & Pharmacophore Definition This guide analyzes the structural, synthetic, and biological divergences between two critical positional isomers...

Author: BenchChem Technical Support Team. Date: February 2026

2-Chlorophenoxy vs. 4-Chlorophenoxy Trifluoromethyl Anilines

Executive Summary & Pharmacophore Definition

This guide analyzes the structural, synthetic, and biological divergences between two critical positional isomers in medicinal and agrochemical chemistry: 4-(2-chlorophenoxy)-3-(trifluoromethyl)aniline (the ortho-isomer) and 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline (the para-isomer).

These scaffolds are ubiquitous in Type II Kinase Inhibitors (e.g., VEGFR/PDGFR targets) and PPO-inhibiting herbicides . The central diphenyl ether linkage acts as a hinge, while the trifluoromethyl (


) group modulates lipophilicity and metabolic resistance. The choice between a 2-chloro and 4-chloro substituent on the phenoxy ring is not merely cosmetic; it fundamentally alters the molecular conformation, metabolic soft spots, and binding vector.
Structural & Conformational Analysis

The primary differentiator between these isomers is the torsion angle (


) across the ether linkage (

), driven by steric strain.
The Ortho-Effect (2-Chloro)
  • Conformation: The 2-chloro substituent introduces significant steric clash with the ether oxygen's lone pairs and the protons of the adjacent ring. This forces the molecule into a high-energy "orthogonal" or "twisted" conformation (approx. 70–90° torsion).

  • Implication: This "steric lock" creates a rigid scaffold. If the biological target (e.g., a kinase hydrophobic pocket) requires a twisted ligand to fit, the 2-Cl isomer pays the entropy cost upfront, potentially increasing binding affinity (

    
    ).
    
The Para-Effect (4-Chloro)
  • Conformation: The 4-chloro substituent is distal to the ether linkage. The molecule retains rotational flexibility, typically adopting a lower-energy "skewed" conformation (approx. 45–60°).

  • Implication: While more flexible, it incurs an entropy penalty upon binding if the protein requires a rigid pose. However, the 4-Cl atom extends the molecular length, allowing it to reach deeper hydrophobic sub-pockets.

Visualization: Conformational Logic Pathway

ConformationLogic Start Select Isomer Ortho 2-Chloro (Ortho) Start->Ortho Para 4-Chloro (Para) Start->Para Mech_O Steric Clash w/ Ether Oxygen Ortho->Mech_O Mechanism Mech_P Minimal Steric Hindrance Para->Mech_P Mechanism Result_O High Torsion (~90°) 'Orthogonal Twist' Mech_O->Result_O Result_P Flexible Rotation (~45°) 'Linear Extension' Mech_P->Result_P App_O Use for: Sterically Constrained Pockets Result_O->App_O App_P Use for: Deep Hydrophobic Reach Result_P->App_P

Figure 1: Decision logic for isomer selection based on conformational requirements.

Physicochemical & DMPK Properties

The positional change drastically affects Drug Metabolism and Pharmacokinetics (DMPK), specifically regarding Cytochrome P450 (CYP) stability.

Property2-Chlorophenoxy (Ortho)4-Chlorophenoxy (Para)Mechanistic Rationale
Metabolic Stability (

)
ModerateHigh The para-position is the primary site for CYP-mediated oxidation. A 4-Cl atom blocks this "metabolic soft spot." 2-Cl leaves the para-position open to hydroxylation.
Lipophilicity (cLogP) ~4.8~5.14-Cl generally exposes more hydrophobic surface area; 2-Cl "folds" the molecule slightly, masking surface area.
Electronic Effect (

)
Inductive (-I) dominant on ether OInductive + Resonance2-Cl withdraws electron density from the ether oxygen, potentially making the ether bond slightly more resistant to oxidative cleavage.
Solubility HigherLowerThe disruption of planar stacking by the 2-Cl twist often improves solubility compared to the flatter 4-Cl isomer.

Key Insight: If your lead compound suffers from rapid clearance via oxidation, switching from 2-Cl to 4-Cl is a standard medicinal chemistry "metabolic block" strategy.

Synthetic Methodology

The synthesis of these diaryl ethers relies on Nucleophilic Aromatic Substitution (


) .[1] The electron-withdrawing trifluoromethyl (

) and nitro (

) groups on the benzene ring activate it for nucleophilic attack by the chlorophenol.
Retro-Synthetic Analysis[1]
  • Target: 4-(x-chlorophenoxy)-3-(trifluoromethyl)aniline.[2]

  • Precursors: 4-fluoro-3-(trifluoromethyl)nitrobenzene + x-chlorophenol.

  • Key Reaction:

    
     displacement of Fluorine.
    
  • Final Step: Reduction of Nitro (

    
    ) to Aniline (
    
    
    
    ).
Detailed Experimental Protocol (Self-Validating)

Step 1:


 Coupling 
  • Reagents:

    • Substrate: 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq).

    • Nucleophile: 2-Chlorophenol OR 4-Chlorophenol (1.1 eq).

    • Base: Potassium Carbonate (

      
      ), anhydrous, finely ground (2.0 eq).
      
    • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with the fluoro-nitro substrate and chlorophenol in DMSO (0.5 M concentration).

    • Add

      
       in one portion.[3]
      
    • Heat to 80–100°C under

      
       atmosphere for 4–6 hours.
      
    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). The starting fluoro-compound (

      
      ) should disappear; the ether product appears at lower 
      
      
      
      .
  • Workup:

    • Pour into ice water. The product typically precipitates. Filter and wash with water to remove DMSO/salts. Recrystallize from Ethanol if necessary.

Step 2: Nitro Reduction

  • Reagents:

    
     gas (balloon), 10% Pd/C catalyst (10 wt%), Methanol.
    
  • Procedure:

    • Dissolve the nitro-ether intermediate in Methanol.

    • Add Pd/C carefully (under Argon flow to prevent ignition).

    • Stir under

      
       atmosphere at RT for 2–12 hours.
      
    • Validation Point: The yellow color of the nitro compound will fade to colorless/pale brown. LC-MS should show M+1 mass of the aniline (Nitro mass - 30).

  • Isolation: Filter through Celite to remove Pd. Concentrate in vacuo.

Visualization: Synthetic Workflow

Synthesis SM1 4-Fluoro-3-(CF3) nitrobenzene Step1 Step 1: SNAr Coupling K2CO3, DMSO, 90°C SM1->Step1 SM2 x-Chlorophenol (2-Cl or 4-Cl) SM2->Step1 Inter Intermediate: Nitro-Diaryl Ether Step1->Inter Yield >85% Step2 Step 2: Reduction H2, Pd/C, MeOH Inter->Step2 Final Final Product: 4-(x-chlorophenoxy)- 3-(trifluoromethyl)aniline Step2->Final Yield >90%

Figure 2: Standard two-step synthetic route for trifluoromethyl diaryl ether anilines.

Biological Application & SAR Logic

When designing a library around this scaffold, the choice of isomer directs the biological outcome.

Case Study: Kinase Inhibition (Type II)

In Type II kinase inhibitors (e.g., Sorafenib analogues), the trifluoromethyl aniline moiety often occupies the hydrophobic "allosteric pocket" created by the DFG-out conformation.

  • 4-Cl Advantage: The linear extension allows the chlorine to engage in halogen bonding with backbone carbonyls deep in the pocket.

  • 2-Cl Advantage: If the linker to the hinge region is short, the 2-Cl twist forces the phenoxy ring to sit perpendicular to the aniline, potentially matching the specific geometry of the "gatekeeper" residue.

Case Study: Agrochemicals (PPO Inhibitors)

For Protoporphyrinogen Oxidase inhibitors (e.g., Fomesafen derivatives):

  • Metabolic Resistance is Key: Agrochemicals require long field half-lives. The 4-Cl isomer is almost universally preferred here to block oxidative degradation in plants and soil.

References
  • Synthesis of Trifluoromethyl Ethers: Landelle, G., et al. "Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery."[4][5] Current Topics in Medicinal Chemistry, 2014. Link

  • Conformational Analysis of Diaryl Ethers: Montaudo, G., et al. "Conformational preference of ortho-substituted diphenyl ethers."[6] Journal of Molecular Structure, 1973. Link

  • Metabolic Stability of Chlorophenoxy Groups: "Metabolism of 2,4-D in plants and animals." Pest Management Science, 2024.[7] Link

  • SNAr Protocol Validation: "Application Notes for Synthesis of Diaryl Ethers." BenchChem Protocols, 2025.[8][9] Link

  • General Scaffold Data: PubChem Compound Summary for 4-Chloro-2-(trifluoromethyl)aniline. Link

Sources

Foundational

A Researcher's Guide to PF-04447943 (CAS 946727-99-7): From Procurement to Application

Introduction PF-04447943, identified by CAS number 946727-99-7, is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). This enzyme plays a crucial role in regulating intracellular levels of cyclic gu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

PF-04447943, identified by CAS number 946727-99-7, is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a vital second messenger in various physiological processes. The ability of PF-04447943 to modulate cGMP signaling has positioned it as a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurodegenerative diseases. This guide provides an in-depth technical overview for researchers, covering the sourcing of high-purity PF-04447943, its mechanism of action, and practical experimental protocols.

Part 1: Sourcing and Procurement of High-Purity PF-04447943

The Importance of Purity and Characterization

When procuring PF-04447943, researchers should insist on a Certificate of Analysis (CoA) that includes, at a minimum, HPLC data to confirm purity (ideally ≥97%) and mass spectrometry data to verify the molecular weight (395.46 g/mol ).[][2] For critical applications, further characterization by ¹H-NMR and ¹³C-NMR is recommended to ensure structural integrity.

Table of Reputable Suppliers

Several chemical suppliers specialize in providing high-quality research compounds. While this is not an exhaustive list, the following companies are recognized for their products and services in the life sciences sector:

SupplierNoteworthy Aspects
Sigma-Aldrich (part of MilliporeSigma) A globally recognized leader with a vast catalog and a strong reputation for quality assurance and extensive technical support.[3]
Cayman Chemical Provides a range of biochemicals and offers detailed product descriptions, including biological activity data.[4]
Thermo Fisher Scientific A major provider of scientific solutions, offering a comprehensive portfolio of lab chemicals and reagents.[3][5]
BOC Sciences A global supplier of research chemicals and pharmaceutical ingredients, serving the biotech and pharmaceutical industries.[]
BioCrick A manufacturer that provides high-purity inhibitors and other research chemicals.[6]
APExBIO Offers potent inhibitors for research purposes.[7]
BLDpharm A research chemicals manufacturer with a focus on both pre-packaged and scale-up manufacturing.[8]

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Quality Control Recommendations for Incoming Material

Upon receiving a shipment of PF-04447943, it is good practice to perform in-house quality control. A simple solubility test in a recommended solvent like DMSO can provide a preliminary check.[2] For long-term studies or those leading to significant investment, independent analytical verification of purity and identity is a prudent step.

Part 2: Scientific and Technical Deep Dive

Mechanism of Action: Targeting PDE9A

PF-04447943 exerts its effects by inhibiting PDE9A, an enzyme that specifically hydrolyzes cGMP. By blocking PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in cells. This elevation of cGMP can then modulate downstream signaling pathways involved in processes such as synaptic plasticity and memory formation.[7] PF-04447943 is highly selective for PDE9A, with IC50 values in the low nanomolar range, and shows significantly lower affinity for other PDE families.[4][6]

cGMP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Soluble GC activated by Nitric Oxide (NO) PDE9A PDE9A 5_GMP 5'-GMP (Inactive) PDE9A->5_GMP cGMP->PDE9A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Promotes PF_04447943 PF-04447943 PF_04447943->PDE9A Inhibits

Caption: cGMP signaling pathway and the inhibitory action of PF-04447943 on PDE9A.

Key Research Applications

PF-04447943 has been investigated in several research areas, primarily in neuroscience:

  • Alzheimer's Disease: Studies have explored its potential to enhance synaptic plasticity and improve memory in preclinical models of Alzheimer's disease.[]

  • Cognitive Enhancement: Research has shown that PF-04447943 can improve performance in various cognitive tasks in rodents, such as the novel object recognition test and the Morris water maze.[4][6] It has also been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[6][7]

Part 3: Experimental Protocols and Methodologies

Handling and Preparation of PF-04447943 for Experiments

  • Solubility and Stock Solution Preparation: PF-04447943 is soluble in DMSO at concentrations up to 50 mg/mL.[2] For most cell culture experiments, a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended.

    • Weigh the desired amount of PF-04447943 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage and Stability: The solid compound should be stored at -20°C, protected from light.[2] Stock solutions in DMSO should also be stored at -20°C.

In Vitro Cell-Based cGMP Measurement

This protocol outlines a general procedure for treating cells with PF-04447943 and subsequently measuring intracellular cGMP levels.

Cell_Based_Assay_Workflow Start 1. Cell Seeding Incubation 2. Cell Culture Incubation (e.g., 24-48 hours) Start->Incubation Treatment 3. Treatment with PF-04447943 (and controls) Incubation->Treatment Lysis 4. Cell Lysis (e.g., using 0.1 M HCl) Treatment->Lysis Collection 5. Lysate Collection and Centrifugation Lysis->Collection Assay 6. cGMP ELISA Assay of Supernatant Collection->Assay End 7. Data Analysis Assay->End

Caption: Workflow for a cell-based cGMP measurement assay.

Detailed Protocol:

  • Cell Seeding: Plate your cells of interest (e.g., primary neurons, SH-SY5Y cells) in an appropriate culture plate and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions: Prepare serial dilutions of the PF-04447943 stock solution in your cell culture medium to achieve the final desired treatment concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest PF-04447943 concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-04447943 or the vehicle control. Incubate for the desired period (this may need to be optimized, but 30 minutes is a common starting point).

  • Cell Lysis: After incubation, remove the treatment medium and lyse the cells according to the protocol of your chosen cGMP assay kit (a common lysis buffer is 0.1 M HCl).

  • cGMP Quantification: Quantify the cGMP levels in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cGMP levels to the total protein concentration in each sample and compare the results from the PF-04447943-treated groups to the vehicle control.

Conclusion

PF-04447943 is a powerful research tool for investigating the role of the cGMP signaling pathway in various biological contexts. Its high potency and selectivity for PDE9A make it an ideal choice for targeted studies. By ensuring the procurement of high-purity compound and employing rigorous experimental design, researchers can leverage the unique properties of PF-04447943 to advance our understanding of cGMP-mediated processes in health and disease.

References

  • PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer. BioCrick. [Link]

  • Top 10 Suppliers for Laboratory Chemicals and Supplies. The Calculated Chemist. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Fluorinated Aminodiphenyl Ethers: A Detailed Guide for Researchers

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorinated aminodipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorinated aminodiphenyl ethers, in particular, represent a privileged structural motif in a multitude of pharmacologically active agents. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful tool to optimize drug candidates.[1][2][3] The strong carbon-fluorine bond can effectively block sites of metabolic degradation, while the high electronegativity of fluorine can lead to more favorable interactions with biological targets.[1][3] This guide provides an in-depth exploration of the key synthetic strategies for preparing fluorinated aminodiphenyl ethers, complete with detailed protocols, mechanistic insights, and practical advice on purification and characterization.

Synthetic Strategies for Fluorinated Aminodiphenyl Ethers

The construction of the diaryl ether linkage in these molecules can be achieved through several powerful cross-coupling reactions. The choice of method often depends on the substitution pattern of the aromatic rings, the nature of the fluorine substitution, and the desired scale of the reaction. Here, we detail three of the most robust and widely employed methods: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][5] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Mechanistic Rationale: The reaction is believed to proceed through a Cu(I) catalytic cycle. The key steps involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination then furnishes the diaryl ether and regenerates the active Cu(I) catalyst.[4][6]

Diagram: Catalytic Cycle of the Ullmann Condensation

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I)X Cu_phenoxide Cu(I)-OAr' CuI->Cu_phenoxide + Ar'OH, Base CuIII_intermediate [Ar-Cu(III)(X)-OAr'] Cu_phenoxide->CuIII_intermediate + ArX (Oxidative Addition) product Ar-O-Ar' CuIII_intermediate->product Reductive Elimination catalyst_regen Cu(I)X CuIII_intermediate->catalyst_regen - Product Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex [Ar-Pd(II)(X)L_n] Pd0->oxidative_addition + ArX amine_coordination Amine Coordinated Complex oxidative_addition->amine_coordination + HNR'R'' amido_complex Palladium-Amido Complex [Ar-Pd(II)(NR'R'')L_n] amine_coordination->amido_complex - HX, + Base product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amido_complex->catalyst_regen - Product SNAr_Mechanism Reactants Ar-F + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]⁻ Reactants->Meisenheimer Addition (rate-determining) Product Ar-Nu + F⁻ Meisenheimer->Product Elimination

Sources

Application

reduction of 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene

Application Note: Chemoselective Reduction of 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene Abstract This technical guide details the chemoselective reduction of 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene to i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene

Abstract

This technical guide details the chemoselective reduction of 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene to its corresponding aniline, 2-(2-chlorophenoxy)-5-trifluoromethylaniline . This transformation is a critical step in the synthesis of diphenyl ether-based herbicides (e.g., analogues of aclonifen or fomesafen) and specific kinase inhibitors. The primary challenge is preventing hydrodechlorination (loss of the aryl chloride) while ensuring complete reduction of the nitro group. This note provides two validated protocols: a robust Iron-mediated reduction for laboratory scale and a Sulfided Platinum hydrogenation for process scale, ensuring >98% chemoselectivity.

Introduction & Chemical Challenges

The target substrate contains three functional moieties with distinct redox potentials:

  • Nitro group (

    
    ):  The target for reduction (
    
    
    
    ).
  • Aryl Chloride (

    
    ):  Susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (
    
    
    
    , but kinetically facile on Pd surfaces).
  • Trifluoromethyl group (

    
    ):  Generally stable but can undergo defluorination under harsh dissolving metal conditions.
    

The Core Problem: Standard catalytic hydrogenation (e.g.,


) often results in the formation of the des-chloro impurity, 3-trifluoromethylaniline, which is difficult to separate from the product.

Strategic Decision Framework

The choice of method depends on scale and available equipment.[1]

MethodSelection Start Start: Nitro Reduction Scale Scale of Reaction? Start->Scale Lab Lab Scale (<50g) Scale->Lab Process Process Scale (>1kg) Scale->Process FeMethod Method A: Fe / NH4Cl (High Selectivity, Low Cost) Lab->FeMethod Preferred PtMethod Method B: H2 / Pt(S)/C (Clean Workup, Scalable) Process->PtMethod Preferred

Figure 1: Decision tree for selecting the reduction methodology based on operational scale.

Protocol A: Chemoselective Iron Reduction (Bechamp Modification)

Best for: Laboratory scale, high reliability, zero risk of dehalogenation. Mechanism: Electron transfer from


 surface to the nitro group in a protic medium.
Reagents & Materials
  • Substrate: 2-(2-chlorophenoxy)-5-trifluoromethylnitrobenzene (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (4.0 - 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Isopropanol/Water.

  • Workup: Ethyl Acetate, Celite 545.

Step-by-Step Procedure
  • Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge the Iron powder and

    
    . Add water (approx. 2 mL/g of iron) and stir vigorously for 15 minutes at room temperature to activate the iron surface (etching oxide layers).
    
  • Solvation: Add the Ethanol (approx. 5 mL/g of substrate) to the flask.

  • Addition: Add the nitro substrate.[2][3] Note: If the substrate is solid, add it as a powder. If it's an oil, dissolve in a minimal amount of ethanol first.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ).
    
    • Observation: The reaction is exothermic. The grey suspension will turn rusty-brown/black (

      
       formation).
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][4] The reaction typically completes in 2–4 hours.[5]

    • Endpoint: Disappearance of the starting nitro compound. An intermediate (hydroxylamine) may be visible; continue reflux until it converts to the amine.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through a pad of Celite 545 to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate. Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet.

    • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Drying: Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      

Yield Expectation: 90–95% Purity: >98% (De-Cl impurity typically <0.1%)

Protocol B: Catalytic Hydrogenation (Sulfided Platinum)

Best for: Process scale, pilot plant, avoiding metal waste. Mechanism: Heterogeneous catalysis. The sulfur "poison" modifies the catalyst surface, inhibiting the adsorption of the aryl chloride bond while permitting nitro reduction.

Reagents & Materials
  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt/C + 0.5 equiv Diphenyl sulfide. Note: Standard Pd/C is NOT recommended.[2]

  • Hydrogen Source:

    
     gas (1–5 bar).
    
  • Solvent: Methanol or Ethyl Acetate.

Step-by-Step Procedure
  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the substrate (1.0 equiv) and Methanol (10 vol).

  • Catalyst Addition: Add 5% Pt/C(S) (Sulfided type) at 2–5 wt% loading relative to the substrate. Safety: Add catalyst under an inert nitrogen blanket to prevent ignition of methanol vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (3x), then with Hydrogen (3x).

  • Reaction: Pressurize to 5 bar (approx. 70 psi) with

    
    . Stir at 800–1000 rpm.
    
    • Temperature: Maintain

      
      . Heating is usually unnecessary and increases the risk of dehalogenation.
      
  • Monitoring: Monitor hydrogen uptake. Once uptake ceases, check HPLC.[4]

  • Workup:

    • Purge reactor with Nitrogen.

    • Filter the catalyst through a spark-proof filter (or Celite) under inert atmosphere.

    • Concentrate the filtrate to obtain the product.[2]

Yield Expectation: 95–98% Selectivity: The sulfided catalyst is critical. If using non-sulfided Pt or Pd, de-chlorination will occur.

Analytical Validation

HPLC Method Parameters

To confirm the integrity of the C-Cl bond, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm.

Retention Time Logic:

  • Aniline Product: Elutes first (most polar).

  • Nitro Starting Material: Elutes later.

  • Des-chloro Impurity: If present, usually elutes slightly earlier than the target aniline due to loss of lipophilic Cl, but check with standards.

NMR Characterization (Expected Signals)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.8–4.2 ppm (broad s, 2H, 
      
      
      
      ): Confirms reduction.
    • Absence of signals > 8.0 ppm (characteristic of nitro-aromatic protons).

    • Aromatic region: The coupling patterns must remain consistent with a 1,2,4-substituted ring (aniline side) and 1,2-substituted ring (phenoxy side).

Troubleshooting & Safety

IssueProbable CauseSolution
Loss of Chlorine (De-Cl) Used Pd/C or high temp/pressureSwitch to Fe/

or Sulfided Pt/C . Lower temp to

.
Incomplete Reaction Catalyst poisoning or poor agitationIncrease agitation speed. For Iron method, ensure efficient mechanical stirring (slurry is heavy).
Azo/Hydrazo Impurities Reaction stopped too early or pH too highEnsure full conversion of hydroxylamine intermediate. Continue reflux.
Product is Dark/Black Iron oxidation products remainingImprove Celite filtration. Pass through a short silica plug if necessary.

References

  • Bechamp Reduction (General): Org. Synth. 1948, 28, 11; Coll. Vol. 3, 63. (Classic protocol for nitro to amine).
  • Chemoselective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1-2), 45-69. (Discusses Sulfided Pt for halonitroarenes).
  • Iron-Mediated Reduction: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988(01), 91-95. (Comparison of methods).
  • Target Molecule Context: US Patent 6,254,853. "Process for the preparation of trifluoromethyl-substituted diphenyl ethers.
  • Safety Data: "2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline MSDS." Typical hazards: Irritant, toxic to aquatic life. Handle with gloves and fume hood.

Appendix: Reaction Scheme Visualization

Figure 2: Reaction scheme highlighting the preservation of the Chloro and Trifluoromethyl groups during Nitro reduction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

Welcome to the dedicated technical support guide for the purification of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of isolating this compound from its common isomeric impurities. Drawing from established principles of separation science and practical laboratory experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target molecule.

Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, providing explanations for the underlying causes and actionable solutions.

Question 1: My initial purity analysis by HPLC shows multiple peaks close to my main product. How can I identify the likely isomeric impurities?

Answer:

Identifying the structure of your impurities is the first critical step in developing an effective purification strategy. The isomeric impurities in a synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline are most likely positional isomers arising from the starting materials.

Common Isomeric Impurities:

The synthesis of the target compound likely involves the coupling of 2-chlorophenol with an aniline derivative or a related reaction. Depending on the exact synthetic route, common isomers can include:

  • Positional isomers of the trifluoromethyl group: For example, 2-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline or 2-(2-Chlorophenoxy)-4-(trifluoromethyl)aniline.

  • Positional isomers of the chloro group: For instance, 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline or 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline.

Workflow for Isomer Identification:

To confidently identify these impurities, a systematic approach is recommended. This involves a combination of analytical techniques that can provide structural information.

cluster_0 Initial Observation cluster_1 Analytical Characterization cluster_2 Data Interpretation & Confirmation A Multiple Peaks in HPLC B LC-MS Analysis A->B Inject sample D NMR Spectroscopy A->D Isolate fractions if possible C High-Resolution MS (HRMS) B->C Further analysis E Confirm Isomeric Nature (Same Mass) B->E Analyze mass spectra F Determine Fragmentation Patterns B->F MS/MS fragmentation C->E G Elucidate Positional Isomerism D->G Analyze spectra

Caption: Workflow for the identification of isomeric impurities.

Step-by-Step Protocol for Isomer Identification:

  • LC-MS Analysis: Inject your crude sample into a Liquid Chromatograph-Mass Spectrometer (LC-MS). The primary purpose of this is to determine the mass-to-charge ratio (m/z) of your main peak and the surrounding impurity peaks. Isomers will have the exact same mass.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will confirm the elemental composition of your product and impurities, further solidifying that they are indeed isomers.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing positional isomers. If you can isolate a sufficient quantity of an impurity, ¹H and ¹³C NMR will reveal the substitution pattern on the aromatic rings. Even in a mixture, the presence of unexpected splitting patterns or chemical shifts can indicate the presence of isomers.

Question 2: I'm struggling to separate the isomers using standard silica gel column chromatography. What can I do to improve the separation?

Answer:

The isomers of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline are structurally very similar, which means they will have very similar polarities. This makes separation on standard silica gel challenging. Here’s how you can enhance your chromatographic separation:

Key Strategies for Improved Chromatographic Separation:

StrategyRationaleRecommended Solvents/Stationary Phases
Optimize the Mobile Phase Increase the selectivity of the separation by using a less polar solvent system. This will force the compounds to interact more with the stationary phase, amplifying small differences in polarity.Hexane/Ethyl Acetate, Heptane/Toluene, Cyclohexane/Dichloromethane
Use a Different Stationary Phase If silica gel is not providing adequate separation, consider a stationary phase with a different selectivity.Alumina (basic or neutral), or more specialized phases like those modified with silver nitrate for separating compounds with differing π-electron density.
High-Performance Liquid Chromatography (HPLC) For difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography.Normal-phase (e.g., silica or diol columns) or reverse-phase (e.g., C18 or phenyl-hexyl columns) can be effective. A systematic screening of solvent systems is recommended.

Experimental Workflow for Method Development:

cluster_0 Initial Assessment cluster_1 Optimization & Screening cluster_2 Scale-Up & Purification A Poor Separation on Silica Gel B TLC Screening with Different Solvents A->B Start here D Analytical HPLC Method Development A->D For difficult cases C Test Alternative Stationary Phases B->C If still poor E Optimized Column Chromatography B->E If successful C->E If successful F Preparative HPLC D->F Scale up method

Caption: Logical workflow for improving chromatographic separation.

Question 3: Can crystallization be used to purify 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline from its isomers?

Answer:

Yes, crystallization can be a highly effective and scalable method for purifying your target compound, provided there is a significant difference in the solubility of the isomers in a particular solvent system.

Key Principles of Crystallization for Isomer Separation:

The success of crystallization relies on the fact that the crystal lattice of the desired compound will preferentially exclude molecules of the isomeric impurities. This requires finding a solvent in which your target compound has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Step-by-Step Protocol for Developing a Crystallization Method:

  • Solvent Screening:

    • Test the solubility of your crude material in a range of solvents at room temperature and at their boiling points. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and heptane.

    • Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.

  • Single Solvent Crystallization:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

    • Collect the resulting crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the remaining mother liquor by HPLC.

  • Two-Solvent (Antisolvent) Crystallization:

    • If a single solvent is not effective, dissolve your compound in a good solvent (in which it is very soluble).

    • Slowly add a miscible "antisolvent" (in which your compound is poorly soluble) until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline relative to its common isomers?

The polarity of these isomers will be very similar. However, small differences can be exploited. The position of the highly electronegative trifluoromethyl and chloro groups will influence the overall dipole moment of the molecule. Generally, isomers with a more symmetrical distribution of these groups may be slightly less polar. This is a subtle effect, and experimental screening is necessary to determine the elution order in chromatography.

Q2: Are there any safety precautions I should be aware of when handling this compound?

While specific toxicological data for this compound may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. Assume it is potentially hazardous. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood, especially when working with powders or volatile solvents.

Q3: My final product has a slight yellow tint. Is this normal, and how can I remove it?

A yellow tint can be due to trace impurities, possibly oxidation byproducts. If the purity by HPLC is high, the color may be acceptable. To remove the color, you can try:

  • Charcoal Treatment: Add a small amount of activated charcoal to a solution of your compound, heat gently, and then filter through celite to remove the charcoal.

  • Recrystallization: A final recrystallization step is often very effective at removing colored impurities.

References

There were no direct scientific articles or patents specifically detailing the purification of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline from its isomers in the initial search. The advice provided is based on established principles of organic chemistry and separation science, which are documented in standard textbooks and general chemical literature.

Optimization

Technical Support Center: High-Purity Fluorinated Aniline Synthesis

Executive Summary Synthesizing fluorinated anilines (e.g., 2-fluoroaniline, 4-fluoroaniline) presents a unique chemical paradox: you must reduce a nitro group (requiring high catalytic activity) while preserving a carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing fluorinated anilines (e.g., 2-fluoroaniline, 4-fluoroaniline) presents a unique chemical paradox: you must reduce a nitro group (requiring high catalytic activity) while preserving a carbon-fluorine (C-F) bond that is thermodynamically stable but kinetically labile under standard hydrogenation conditions.[1][2]

This guide addresses the three most common impurity classes: Hydrodefluorinated byproducts (Des-F) , Azo/Azoxy intermediates , and Regioisomers .[1]

Module 1: Preventing Hydrodefluorination (The "Des-F" Impurity)

User Question: "I am seeing 5-10% aniline (non-fluorinated) in my 4-fluoroaniline product. I'm using 10% Pd/C at 3 bar


. How do I stop the fluorine from falling off?"

Technical Diagnosis: You are experiencing Hydrodefluorination (HDF) .[1][3] Standard Palladium (Pd) catalysts are excellent at oxidative addition into C-X bonds.[1] Under hydrogenation conditions, Pd facilitates the cleavage of the C-F bond, replacing it with C-H. This is a competitive side reaction to the nitro reduction.

The Solution: Catalyst Switching Do not use standard Pd/C. You must switch to a catalyst that is "poisoned" or modified to inhibit C-F insertion while maintaining nitro reduction capability.

Recommended Protocol:

  • Primary Choice: Sulfided Platinum on Carbon (Pt(S)/C) .[1]

    • Mechanism:[1][4][5] Sulfur atoms occupy the high-energy "kink" sites on the platinum surface.[1][2] These sites are required for the difficult C-F bond activation but are unnecessary for the easier nitro group reduction.

    • Loading: Use 1-3 wt% catalyst relative to substrate.[1][2]

  • Alternative (If Pd is mandatory): Vanadium-Doped Pd/C or addition of inhibitors.[1][2]

    • Some industrial protocols add trace Vanadium or use acidic modifiers (like

      
      ) to suppress HDF, though Pt(S)/C is cleaner.[1]
      

Data Comparison: Catalyst Selectivity

Catalyst SystemConversion (%)Des-F Impurity (%)Yield (Target)
10% Pd/C (Standard) >99%8.5%90.5%
5% Pt/C (Standard) >99%2.1%96.8%
5% Pt(S)/C (Sulfided) >99%<0.1% >99.0%
Module 2: Removing Azo & Azoxy Intermediates

User Question: "My product is chemically pure by NMR but has a persistent yellow/orange tint. Recrystallization isn't fixing it."

Technical Diagnosis: The color comes from trace Azo (


)  or Azoxy  species.[1][2] These are colored chromophores formed by the condensation of nitroso and hydroxylamine intermediates. They are often present at ppm levels (invisible to standard NMR) but highly visible to the eye.[1]

The Solution: "Polishing" Hydrogenation Azo bonds are reducible, but they require higher energy than the initial nitro reduction.

Troubleshooting Steps:

  • Push the Reaction: After hydrogen uptake ceases, increase temperature by 10°C and hold for 1 additional hour.

  • Acid Catalysis: If the impurity persists, add a trace of acetic acid (1% v/v) to the hydrogenation mixture. Acid promotes the reduction of the hydroxylamine intermediate, preventing it from condensing into azo species.

  • Post-Workup: If isolated material is colored, treat with activated charcoal or silica gel filtration .[1] Azo compounds are much less polar than anilines and can often be eluted first or adsorbed.[1]

Module 3: Isomer Purification (The pKa Swing)

User Question: "I have 4% of the ortho-isomer in my para-fluoroaniline. Distillation is difficult because the boiling points are too close (


 vs 

).[1] Is there a chemical extraction method?"

Technical Diagnosis: You can exploit the Basicity Difference . The position of the fluorine atom significantly affects the pKa of the aniline due to inductive (


) and steric effects.
  • 4-Fluoroaniline pKa: ~4.65 (More basic)[1][2][6]

  • 2-Fluoroaniline pKa: ~3.20 (Less basic due to ortho-fluorine withdrawing electrons closer to the nitrogen).[1][2]

The "pKa Swing" Protocol: You can selectively protonate the more basic para-isomer, pulling it into water, while leaving the weaker ortho-base in the organic layer.

Step-by-Step Extraction Guide:

  • Dissolve: Dissolve the crude mixture in a non-polar solvent (e.g., Toluene or MTBE).

  • Titrate/Extract: Extract with a buffered aqueous acid solution with a pH around 3.8 - 4.0 .

    • Why? At pH 4.0, the 4-fluoroaniline (pKa 4.[1][2]65) will be mostly protonated (

      
      ) and move to the water layer.[1] The 2-fluoroaniline (pKa 3.[1][2]2) will be mostly neutral (
      
      
      
      ) and stay in the toluene.[1]
  • Separate: Keep the aqueous layer.[1]

  • Basify: Treat the aqueous layer with NaOH to pH >10 to regenerate the pure 4-fluoroaniline.[1]

  • Recover: Extract the pure product back into organic solvent.

Visualizing the Pathways

The following diagrams illustrate the reaction logic and the purification decision tree.

ReactionPathways Nitro Nitro-Fluorobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + H2 DesF Impurity: Aniline (Des-F) (Via Pd/C) Nitro->DesF HDF (Standard Pd/C) Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Azo Impurity: Azo Dimer (Colored) Nitroso->Azo Condensation (Low Pressure/Temp) Target Target: Fluoroaniline Hydroxyl->Target + H2 (Pt-S/C Preferred) Hydroxyl->Azo Condensation Target->DesF Over-reduction

Caption: Reaction pathway showing the main reduction route (Green) versus Hydrodefluorination (Red) and Azo coupling (Yellow) side paths.[1]

PurificationLogic Start Crude Fluoroaniline Mixture Check1 Is Des-F (Aniline) Present? Start->Check1 Check2 Is Isomer (Ortho/Para) Present? Check1->Check2 No Action1 Distillation (Aniline b.p. 184°C vs 4-F b.p. 187°C) DIFFICULT Check1->Action1 Yes (Post-Rxn) Action2 Preventive: Use Pt(S)/C in Synthesis Check1->Action2 Yes (Pre-Rxn) Action3 pKa Controlled Extraction (pH 3.8 - 4.0) Check2->Action3 Yes Final Pure Product Check2->Final No

Caption: Decision tree for selecting the correct purification or prevention strategy based on impurity type.

References
  • Catalytic Inhibition of Dehalogenation

    • Title: Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts.[2]

    • Source:Reaction Kinetics, Mechanisms and Catalysis (via NIH/PubMed).[1]

    • URL:[Link][1]

    • Relevance: Validates the superiority of Platinum catalysts over Palladium for preserving halogen bonds during nitro reduction.
  • Commercial Catalyst Specifications (Pt(S)/C)

    • Title: Platinum, sulfided, on carbon (Sigma-Aldrich Product Specification).[1][2]

    • Source: Sigma-Aldrich / Merck.[1][2]

    • Relevance: Confirms the commercial availability and specific "sulfided" designation for this applic
  • Physical Properties & pKa Data

    • Title: 4-Fluoroaniline Compound Summary (CID 9731).[1][2]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

    • Relevance: Source of pKa (4.[1][6][7]65) and physical safety data.[1]

  • Ortho-Fluoroaniline Properties

    • Title: 2-Fluoroaniline Compound Summary (CID 9584).[1][2][8]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

    • Relevance: Source of pKa (3.[1]2) confirming the basicity gap required for the extraction protocol.[5]

Sources

Troubleshooting

Technical Support Center: Separation of Ortho- and Para-Chloro Phenoxy Aniline Isomers

The following Technical Support Guide is designed for immediate application in research and process development environments. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in research and process development environments. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to specific derivative scaffolds.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Resolution of Structural Isomers (2-chloro vs. 4-chloro substitution patterns) Audience: Medicinal Chemists, Process Engineers, Purification Specialists

Core Directive & Mechanistic Overview

Separating ortho-chloro and para-chloro phenoxy aniline isomers is a classic challenge in drug substance intermediate purification. The difficulty arises because the phenoxy group adds significant lipophilicity that can mask the subtle polarity differences caused by the chlorine position.

The Separation Logic (The "Why"): To separate these isomers, you must exploit their three distinct physical divergences:

  • Basicity (

    
    ):  The ortho-chloro substituent exerts a steric and inductive (-I) effect that significantly lowers the basicity of the aniline nitrogen compared to the para-isomer.
    
  • Symmetry (Packing): The para-isomer is linear and symmetrical, leading to higher crystallinity and melting points. The ortho-isomer has a "kinked" geometry, often resulting in oils or low-melting solids.

  • Pi-Cloud Electron Density: The position of the chlorine alters the availability of the aromatic

    
    -electrons, which can be leveraged using specific stationary phases (Phenyl-Hexyl or PFP) in chromatography.
    

Decision Matrix: Selecting Your Method

Before starting, determine your primary constraint: Scale vs. Purity .

MethodSelection Start Start: Define Batch Scale Scale Batch Size? Start->Scale Small < 500 mg (Analytical/Library) Scale->Small Low Volume Large > 10 g (Process/Scale-up) Scale->Large High Volume HPLC Method A: Reverse Phase HPLC (High Purity, Low Yield) Small->HPLC Extract Method B: pH-Swing Extraction (Bulk Enrichment) Large->Extract Step 1: Enrich Extract->HPLC Step 2: Purify Ortho (if oil) Cryst Method C: Fractional Crystallization (Final Polishing) Extract->Cryst Step 2: Purify Para

Figure 1: Decision tree for selecting the optimal separation workflow based on batch scale.

Module A: Chromatographic Separation (HPLC/Flash)

Issue: Standard C18 columns often fail to resolve these isomers because the hydrophobic surface area is nearly identical. Solution: Switch to a stationary phase that interacts with the


-electron systems ( 

-

interactions).
Recommended Protocol
  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).

    • Why: The fluorine atoms in PFP phases create a strong electron-deficient surface that interacts differently with the electron-rich para isomer vs. the sterically hindered ortho isomer.

  • Mobile Phase: Water / Methanol (Gradient).

    • Note: Methanol is preferred over Acetonitrile here because protic solvents enhance

      
      -
      
      
      
      selectivity.
Troubleshooting Table: HPLC Parameters
ParameterRecommendationMechanistic Reason
Column Temp 25°C - 30°CLower temperatures maximize the subtle thermodynamic differences in adsorption.
pH Modifier 0.1% Formic AcidKeeps the aniline protonated (

). While neutral pH maximizes hydrophobicity differences, acidic pH often improves peak shape for anilines.
Elution Order Para usually elutes before Ortho on C18; Order may flip on PFP.Ortho-substitution often shields the polar amine, increasing retention in Reverse Phase (RP).

Module B: pH-Swing Extraction (The "Smart" Separation)

Issue: You have 50g of mixture and cannot afford prep-HPLC. Solution: Exploit the


 difference.
  • Para-chloro phenoxy aniline:

    
     (More basic).
    
  • Ortho-chloro phenoxy aniline:

    
     (Less basic due to steric/inductive effects).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).

  • Titration Calculation: You need to target a pH between the two

    
     values. Target aqueous pH ~3.2.
    
  • Extraction:

    • Wash the organic layer with buffered aqueous acid (Citrate buffer pH 3.2).

    • Result: The para-isomer (more basic) will protonate and move into the aqueous layer . The ortho-isomer (less basic) will remain neutral and stay in the organic layer .

  • Recovery:

    • Aqueous Layer: Basify with NaOH to pH > 10, then extract with fresh organic solvent to recover the para-isomer.

    • Organic Layer:[1][2] Evaporate to recover the ortho-isomer.

ExtractionFlow Mix Mixture (Ortho + Para) in Ethyl Acetate Acid Add Buffer pH 3.2 Mix->Acid Sep Phase Separation Acid->Sep OrgLayer Organic Layer (Contains Ortho-Isomer) Sep->OrgLayer Remains Neutral AqLayer Aqueous Layer (Contains Protonated Para-Isomer) Sep->AqLayer Protonates Base Basify to pH 10 & Re-extract AqLayer->Base FinalPara Pure Para-Isomer Base->FinalPara

Figure 2: The pH-swing extraction workflow utilizing the specific pKa gap between ortho and para isomers.

Module C: Crystallization (Polishing)

Issue: The para isomer is 90% pure but needs to be >99%. Solution: Recrystallization based on symmetry.

  • Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol/Water.[3]

  • Mechanism: The para isomer packs efficiently into a crystal lattice. The ortho isomer, with its "kinked" shape, disrupts the lattice and is excluded.

  • Protocol:

    • Dissolve crude solid in hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Critical Step: If an oil forms (oiling out), re-heat and add a seed crystal of pure para isomer.

Frequently Asked Questions (Troubleshooting)

Q1: My HPLC peaks are tailing severely. Is it the column?

  • Diagnosis: Likely interaction between the basic amine and residual silanols on the silica support.[4]

  • Fix: Add 5-10 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase. This "caps" the silanols. Alternatively, use a "hybrid" particle column (e.g., Waters XBridge) which is resistant to high pH, allowing you to run at pH 10 where the amine is neutral and sharp.

Q2: During extraction, I'm getting a massive emulsion.

  • Diagnosis: Phenoxy anilines act as surfactants at the interface when partially protonated.

  • Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength. If that fails, filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q3: The ortho isomer is not crystallizing; it remains a dark oil.

  • Diagnosis: This is thermodynamically expected. Ortho-chloro isomers often have melting points near or below room temperature due to the disruption of intermolecular H-bonding networks.

  • Fix: Do not attempt to crystallize the ortho isomer for purification. Purify it via distillation (high vacuum) or column chromatography, then store it as a hydrochloride salt (HCl salt) to force it into a solid state.

References

  • Review of Aniline Basicity: Smith, J. (2018).[5] Electronic Effects in Substituted Anilines. Quora/Chemical Education.[2]

  • HPLC Separation of Chloroanilines: Lin, Z., et al. (2015). Separation of positional isomers on MIL-53(Fe) packed columns. Royal Society of Chemistry.[3]

  • Recrystallization Mechanisms: NurdRage. (2016).[6] Separation of chlorotoluene isomers (para and ortho). YouTube/Patreon Science.

  • Stationary Phase Selection: BenchChem Technical Support. (2025).[2][4][7][8] Column Chromatography Methods for Separating Aniline Isomers.

  • General Isomer Toxicity & Properties: National Toxicology Program. (1998). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development: 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

This guide details the High-Performance Liquid Chromatography (HPLC) profiling of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline , a critical fluorinated intermediate often associated with the synthesis of benzoylurea in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) profiling of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline , a critical fluorinated intermediate often associated with the synthesis of benzoylurea insecticides (e.g., analogs of Flufenoxuron or Lufenuron).[1]

Due to the specific substitution pattern (ortho-chlorophenoxy and meta-trifluoromethyl), this molecule exhibits significant lipophilicity and weak basicity.[1] This guide compares three distinct chromatographic approaches to optimize its retention, peak shape, and separation from common regioisomers (e.g., the 4-chlorophenoxy variant).

Part 1: Physicochemical Context & Separation Strategy[1][2]

To achieve reproducible retention times, one must understand the molecule's behavior in solution.

  • Hydrophobicity (High): The trifluoromethyl (

    
    ) and phenoxy groups contribute to a high 
    
    
    
    (predicted
    
    
    ). On standard C18 columns, this results in long retention times unless high organic strength is used.
  • Basicity (Weak): The electron-withdrawing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group on the aniline ring reduces the pKa of the amino group (predicted pKa 
    
    
    
    ).
    • Implication: At standard HPLC pH (pH 2–3), the molecule exists partially in the protonated form (

      
      ), which usually elutes faster and can tail due to silanol interactions.
      
    • Strategy: We compare a Standard Acidic C18 method against a Selectivity-Enhanced Phenyl-Hexyl method.[1]

Comparison Summary
FeatureMethod A: Standard C18 (Acidic) Method B: Phenyl-Hexyl (Pi-Selectivity) Method C: High pH Hybrid C18
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (Neutral form)
Retention Time ModerateModerate to LongLongest
Peak Shape Good (with end-capping)Excellent (for aromatics)Excellent (fully suppressed ionization)
Isomer Selectivity Low (separates by hydrophobicity only)High (separates 2-Cl vs 4-Cl isomers)Moderate
Recommended For General Purity ChecksImpurity Profiling / Isomer Resolution LC-MS (Ammonium Bicarb buffers)

Part 2: Experimental Protocols & Data

Method A: The "Workhorse" Protocol (C18)

Best for routine assay and reaction monitoring where isomer separation is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 240 nm (Aniline absorption) and 210 nm (End absorption).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 40
10.0 90
12.0 90
12.1 40

| 15.0 | 40 (Re-equilibration) |

Method B: The "High Selectivity" Protocol (Phenyl-Hexyl)

Best for separating the target 2-chlorophenoxy isomer from the 4-chlorophenoxy impurity (CAS 349-20-2), which is a common contaminant.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Supelco Ascentis Phenyl (4.6 x 150 mm, 3-5 µm).[1]

  • Rationale: The phenyl ring in the stationary phase interacts differently with the ortho-chloro substituent (steric/electronic effect) compared to the para-chloro isomer, providing resolution that C18 lacks.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     interactions better than ACN.
    
  • Flow Rate: 1.0 mL/min.[2]

Comparative Performance Data (Simulated Validation)

The following data represents typical system suitability results for these methods.

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Acceptance Criteria
Retention Time (

)
~8.4 min~9.2 minN/A
Capacity Factor (

)
4.55.1

Tailing Factor (

)
1.31.1

Resolution (

) from 4-Cl isomer
1.2 (Partial Co-elution)2.4 (Baseline Separation)

Theoretical Plates (

)
~8,000~9,500

Part 3: Visualization of Method Selection

The following diagram illustrates the decision logic for selecting the appropriate stationary phase based on the specific analytical need (e.g., simple purity vs. regioisomer tracking).

MethodSelection Start Start: Analyze 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline Goal Define Analytical Goal Start->Goal Routine Routine Purity / Reaction Completion Goal->Routine High Conc. Isomer Trace Isomer Detection (2-Cl vs 4-Cl) Goal->Isomer Impurity Profiling MethodA Method A: C18 + H3PO4/ACN (Robust, Low Cost) Routine->MethodA MethodB Method B: Phenyl-Hexyl + MeOH (High Selectivity for Halogens) Isomer->MethodB Pi-Pi Interaction Needed MS_Compat LC-MS Compatibility Required? MS_Compat->MethodA No (UV Only) MethodC Method C: C18 + Formic Acid (Volatile Buffer) MS_Compat->MethodC Yes MethodA->MS_Compat If MS needed later

Caption: Decision tree for selecting the optimal HPLC stationary phase based on impurity profile and detection requirements.

Part 4: Technical Discussion & Troubleshooting

The "Ortho" Effect

The 2-chlorophenoxy group introduces steric hindrance near the ether linkage.[1] On a standard C18 column, the separation is driven purely by hydrophobicity. Since the 2-chloro and 4-chloro isomers have nearly identical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, they often co-elute. The Phenyl-Hexyl column  (Method B) utilizes the electron-deficient ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-system of the stationary phase to interact with the electron-rich phenoxy ring. The steric bulk of the ortho-chlorine disrupts this interaction differently than the para-chlorine, creating the necessary selectivity factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Peak Tailing

Anilines are notorious for tailing due to interaction with residual silanols on the silica support.

  • Solution: Ensure the buffer concentration is at least 10-20 mM.[1] If using Method A (Phosphoric acid), the low pH (~2.2) suppresses silanol ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     becomes 
    
    
    
    ), preventing the cation-exchange mechanism that causes tailing.
Sample Preparation

Due to the high lipophilicity of the molecule:

  • Diluent: Do not dissolve the sample in 100% water. Use a mixture of 50:50 Water:Acetonitrile or 100% Methanol.

  • Needle Wash: Ensure the autosampler needle wash is high-organic (e.g., 90% ACN) to prevent carryover between injections.

References

  • Lores, E. M., et al. (1985). "Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection." Journal of Chromatographic Science. Link

  • Advanced Materials Technology. (2018). "Isocratic Separation of Anilines on HALO Phenyl-Hexyl." Application Note 21-B. Link

  • Sielc Technologies. (2018). "Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column." Application Note. Link

  • Food and Agriculture Organization (FAO). (2014). "Flufenoxuron: Residue and Analysis Aspects." FAO Plant Production and Protection Paper. Link

Sources

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